molecular formula C11H15N3O3 B3308832 (3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol CAS No. 939986-67-1

(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol

Cat. No. B3308832
CAS RN: 939986-67-1
M. Wt: 237.25 g/mol
InChI Key: LHAKMYKJQOAHLB-UHFFFAOYSA-N
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Description

This compound is a nitro derivative of a tetrahydro-bipyridine. Nitro compounds are often used in the production of explosives, dyes, and polymers . Tetrahydro-bipyridines are bicyclic structures with two nitrogen atoms, which can potentially form multiple hydrogen bonds and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a nitro group attached to a tetrahydro-bipyridine core. The nitro group is a strong electron-withdrawing group, which could potentially affect the reactivity of the molecule .


Chemical Reactions Analysis

Nitro compounds are known to undergo reduction reactions to form amines . The tetrahydro-bipyridine core could potentially undergo various reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the nitro group and the tetrahydro-bipyridine core. For example, the nitro group is a strong electron-withdrawing group, which could affect the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a drug, the nitro group and the bipyridine core could potentially interact with biological targets through hydrogen bonding or other types of interactions .

Safety and Hazards

Nitro compounds can be explosive and are generally considered hazardous . Proper safety precautions should be taken when handling this compound.

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. It could potentially be used in the development of new materials or drugs .

properties

IUPAC Name

[1-(3-nitropyridin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-8-9-3-2-6-13(7-9)11-10(14(16)17)4-1-5-12-11/h1,4-5,9,15H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAKMYKJQOAHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol
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(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol
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(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol
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(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol
Reactant of Route 5
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(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol
Reactant of Route 6
(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol

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